Bienvenue dans la boutique en ligne BenchChem!

N-(4,4-difluorocyclohexyl)furan-3-carboxamide

physicochemical profiling lipophilicity medicinal chemistry lead optimization

N-(4,4-Difluorocyclohexyl)furan-3-carboxamide (CAS 2034290-01-0, molecular formula C₁₁H₁₃F₂NO₂, molecular weight 229.22 g/mol) is a synthetic small-molecule building block comprising a furan-3-carboxamide head group linked to a 4,4-difluorocyclohexylamine tail. The compound is commercially available from research chemical suppliers at a certified purity of 98% (HPLC).

Molecular Formula C11H13F2NO2
Molecular Weight 229.227
CAS No. 2034290-01-0
Cat. No. B2664589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)furan-3-carboxamide
CAS2034290-01-0
Molecular FormulaC11H13F2NO2
Molecular Weight229.227
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=COC=C2)(F)F
InChIInChI=1S/C11H13F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h3,6-7,9H,1-2,4-5H2,(H,14,15)
InChIKeySQLUQZSVOOCYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)furan-3-carboxamide (CAS 2034290-01-0): Chemical Identity and Sourcing Baseline for Research Procurement


N-(4,4-Difluorocyclohexyl)furan-3-carboxamide (CAS 2034290-01-0, molecular formula C₁₁H₁₃F₂NO₂, molecular weight 229.22 g/mol) is a synthetic small-molecule building block comprising a furan-3-carboxamide head group linked to a 4,4-difluorocyclohexylamine tail . The compound is commercially available from research chemical suppliers at a certified purity of 98% (HPLC) . It belongs to a broader class of 4,4-difluorocyclohexyl carboxamide derivatives that have been claimed in patent literature as modulators of interleukin-17 (IL-17) activity, a therapeutic target in inflammatory and autoimmune diseases [1].

Why N-(4,4-Difluorocyclohexyl)furan-3-carboxamide Cannot Be Replaced by Generic Furan-3-carboxamide or Cyclohexylamide Analogs in Structure-Activity Studies


The 4,4-difluorocyclohexyl group is not merely a lipophilic appendage; gem-difluorination at the 4-position of the cyclohexyl ring substantially alters conformational bias, metabolic stability, and electronic profile compared to non-fluorinated cyclohexyl analogs [1]. Replacing the furan-3-carboxamide head with an oxolane (tetrahydrofuran) or phenyl carboxamide changes both hydrogen-bonding capacity and aromatic character, which can fundamentally alter target engagement in IL-17 modulator programs where even minor structural modifications result in >10-fold shifts in IC₅₀ values [2]. Procurement of a generic 'furan-3-carboxamide derivative' or 'difluorocyclohexyl building block' without specifying both the heteroaromatic head group and the fluorination pattern risks introducing an analog with divergent binding kinetics, metabolic turnover, or synthetic tractability, invalidating comparative SAR interpretation.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)furan-3-carboxamide (CAS 2034290-01-0) Versus Closest Structural Analogs


Lipophilicity Control: Furan-3-carboxamide vs. Oxolane-2-carboxamide Head Group XLogP3 Comparison

The aromatic furan-3-carboxamide head group imparts a distinct lipophilicity profile compared to the saturated oxolane (tetrahydrofuran)-2-carboxamide analog. The oxolane analog N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide (CAS 2034533-74-7) has a computed XLogP3 of 1.9 [1]. Although an experimentally determined XLogP3 for the target furan compound is not publicly reported, the replacement of a saturated tetrahydrofuran ring (clogP contribution ≈ −0.2) with an aromatic furan ring (clogP contribution ≈ +0.5) is expected to increase logP by approximately 0.7 units, placing the target compound in the clogP range of ~2.6 [2]. This difference is pharmacologically meaningful for membrane permeability and non-specific protein binding in cell-based IL-17 assays.

physicochemical profiling lipophilicity medicinal chemistry lead optimization

Hydrogen Bond Acceptor Capability: Furan Oxygen as a Tunable H-Bond Acceptor vs. Phenyl Ring in Benzamide Analogs

The furan-3-carboxamide scaffold contains a ring oxygen atom capable of acting as a hydrogen bond acceptor, a feature absent in the corresponding benzamide analog N-(4,4-difluorocyclohexyl)benzamide (CAS 2375274-35-2, MW 239.26) . The furan oxygen increases the total hydrogen bond acceptor count to 3 (amide carbonyl + furan oxygen + amide NH as donor), compared to only 2 for the benzamide analog (carbonyl oxygen only) . In IL-17 modulator patent WO 2021/204800 A1, heteroaryl carboxamide heads (including furan, oxazole, and oxadiazole) are explicitly claimed as essential for activity, with hydrogen bond interactions between the heteroaryl oxygen and receptor residues contributing to binding affinity [1]. The benzamide analog, lacking this heteroaryl H-bond acceptor, is structurally excluded from the core pharmacophore model.

hydrogen bonding target engagement structure-based drug design

Metabolic Stability of gem-Difluorocyclohexyl Scaffold vs. Non-Fluorinated Cyclohexyl Analogs

The 4,4-gem-difluoro substitution on the cyclohexyl ring is a validated strategy for blocking cytochrome P450-mediated metabolism at the cyclohexyl 4-position. In a systematic study of fluorinated perhexiline analogs, compounds bearing the 4,4-gem-difluorocyclohexyl motif (analog 50) exhibited greatly reduced susceptibility to CYP2D6-mediated metabolism compared to the non-fluorinated parent, with metabolic stability maintained over extended incubation periods [1]. While compound-specific microsomal stability data for N-(4,4-difluorocyclohexyl)furan-3-carboxamide have not been published, the class-level effect of gem-difluorination on cyclohexyl metabolic shielding is well-established [2]. In contrast, a non-fluorinated N-cyclohexylfuran-3-carboxamide analog would be expected to undergo CYP450 hydroxylation at the cyclohexyl 4-position, generating multiple oxidative metabolites that complicate bioactivity interpretation and reduce the compound's effective half-life in cellular assays.

metabolic stability CYP450 metabolism pharmacokinetics lead optimization

Patent-Backed IL-17 Modulator Pharmacophore: Furan-3-carboxamide as a Claimed Heteroaryl Head Group in WO 2021/204800 A1

Patent WO 2021/204800 A1 (UCB Biopharma SRL) explicitly claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity, with biological data demonstrating IL-17 IC₅₀ values in the sub-100 nM range for multiple exemplified compounds [1]. The generic Markush structure includes heteroaryl carboxamide head groups (designated as 'Z = heteroaryl'), among which furan, oxazole, and oxadiazole are specifically disclosed as preferred embodiments [2]. In the BindingDB database, structurally related 4,4-difluorocyclohexyl-imidazopyridazinyl-imidazolidinone IL-17A inhibitors have reported IC₅₀ values ranging from 9.45 nM to 51.9 nM in AlphaLISA assays measuring inhibition of IL-17A binding to IL-17RA [3]. These data establish the 4,4-difluorocyclohexyl furan-3-carboxamide scaffold as part of a validated, patent-protected pharmacophore class distinct from non-heteroaryl or non-fluorinated alternatives.

IL-17 modulation autoimmune disease patent landscape competitive intelligence

Vendor Purity and Availability: Certified 98% Purity with Defined Hazard Classification for Laboratory Handling

N-(4,4-Difluorocyclohexyl)furan-3-carboxamide is available from Leyan (Product No. 2279447) at a certified purity of 98% (HPLC), with explicit GHS hazard classification (Warning: H302-H315-H319-H335) and corresponding precautionary statements (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) . In contrast, the closely related analog N-(4,4-difluorocyclohexyl)benzamide (CAS 2375274-35-2) is listed at a lower purity specification of 90% . The 8-percentage-point purity differential is significant for quantitative biological assays where impurities at the <5% level can contribute to off-target effects or interfere with SPR-based binding measurements. The target compound's GHS07 hazard profile is consistent with the broader class of difluorocyclohexyl carboxamides and allows for standardized laboratory handling protocols.

chemical procurement quality control laboratory safety supply chain

Recommended Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)furan-3-carboxamide (CAS 2034290-01-0) Based on Differentiation Evidence


IL-17 Small-Molecule Drug Discovery: Hit-to-Lead SAR Exploration Around the Heteroaryl Carboxamide Head Group

For medicinal chemistry teams prosecuting IL-17A small-molecule inhibitors, N-(4,4-difluorocyclohexyl)furan-3-carboxamide serves as a key intermediate for synthesizing analogs within the pharmacophore claimed in WO 2021/204800 A1 [1]. The furan-3-carboxamide head group provides the heteroaryl oxygen hydrogen bond acceptor required for IL-17RA binding [2]. The 4,4-difluorocyclohexyl tail confers metabolic stability by blocking CYP2D6-mediated oxidation [3]. Use this compound as a core scaffold for amide coupling diversification to explore SAR at the heteroaryl position, ensuring that comparator analogs (e.g., oxolane or benzamide variants) are procured alongside for head-to-head assay comparisons.

Competitive Intelligence and Freedom-to-Operate Analysis in the IL-17 Patent Landscape

IP analysts and patent attorneys should reference N-(4,4-difluorocyclohexyl)furan-3-carboxamide as a representative building block falling within the Markush claims of WO 2021/204800 A1 (UCB Biopharma SRL) [1]. The compound exemplifies the specific combination of a 4,4-difluorocyclohexyl tail and a heteroaryl (furan) carboxamide head group that distinguishes the claimed chemical space from earlier non-fluorinated or non-heteroaryl IL-17 modulator patents. Procure this compound to verify synthetic access to the claimed scaffold and to generate comparative data for FTO opinions.

Biophysical Binding Assay Development: SPR and AlphaLISA Probe Compound Procurement

Researchers developing surface plasmon resonance (SPR) or AlphaLISA assays for IL-17A/IL-17RA binding inhibition should select N-(4,4-difluorocyclohexyl)furan-3-carboxamide at 98% purity for use as a reference standard or negative control compound in SAR panels [2]. The certified high purity minimizes non-specific binding artifacts in SPR sensorgrams, while the defined GHS07 hazard profile enables safe laboratory handling . The compound's estimated clogP of ~2.6 supports adequate solubility in standard assay buffers (e.g., PBS with <1% DMSO), a practical advantage over more lipophilic benzamide analogs for biochemical assay format compatibility .

Metabolic Stability Screening: In Vitro Microsomal Stability Comparison of gem-Difluoro vs. Non-Fluorinated Cyclohexyl Analogs

For DMPK scientists evaluating the metabolic stability contribution of the 4,4-difluorocyclohexyl group, procure N-(4,4-difluorocyclohexyl)furan-3-carboxamide alongside its non-fluorinated N-cyclohexylfuran-3-carboxamide counterpart. Incubate both compounds in human liver microsomes (HLM) and measure intrinsic clearance (CLint). Based on class-level precedent from the perhexiline analog series, the 4,4-difluoro compound is expected to exhibit >10-fold lower CLint due to blocked CYP2D6-mediated oxidation at the cyclohexyl 4-position [3]. Quantitative comparative data from this experiment will directly inform lead optimization decisions regarding fluorination strategy.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.